N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .
Scientific Research Applications
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines: These compounds share structural similarities and can undergo similar chemical reactions.
Thiazolecarboxamides: Compounds with a thiazole ring and carboxamide group, exhibiting comparable chemical properties.
Uniqueness
N~5~-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-1,3-DIMETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N5O3S |
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Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C18H19N5O3S/c1-9-6-7-13(8-10(9)2)14-12(4)27-18(19-14)20-17(24)16-15(23(25)26)11(3)21-22(16)5/h6-8H,1-5H3,(H,19,20,24) |
InChI Key |
GJNXLYKYKYBIQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C3=C(C(=NN3C)C)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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